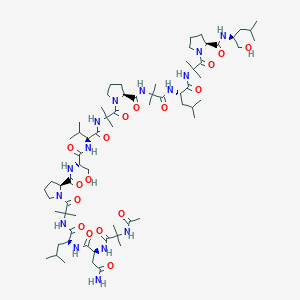![molecular formula C10H13N3 B063127 N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 190843-75-5](/img/structure/B63127.png)
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine (EMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. EMB is a heterocyclic compound that contains a benzimidazole ring system and an amine group, making it a versatile molecule for various chemical reactions.
Mechanism Of Action
The exact mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is not fully understood, but it is believed to act as a modulator of various receptors and enzymes in the body. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been shown to interact with the serotonin receptor, which plays a crucial role in the regulation of mood, appetite, and sleep. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been shown to exhibit several biochemical and physiological effects in various animal models. Studies have reported that N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can reduce inflammation, improve cognitive function, and enhance memory retention in rats. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has also been shown to have anti-tumor activity in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is its versatility as a building block for the synthesis of various bioactive compounds. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine. One area of interest is the synthesis of novel N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine derivatives with improved solubility and pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine in the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine and its potential interactions with other receptors and enzymes in the body.
In conclusion, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery and has been shown to exhibit several biochemical and physiological effects in various animal models. There are several potential future directions for the research and development of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine, including the synthesis of novel N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine derivatives with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of various neurological disorders.
Synthesis Methods
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be synthesized in several ways, including the reaction of N-ethyl-o-phenylenediamine with methyl anthranilate in the presence of a catalyst. Another method involves the reaction of N-ethyl-o-phenylenediamine with 2-chlorobenzonitrile in the presence of a base. The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the use of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine as a building block for the synthesis of various bioactive compounds, including anti-cancer, anti-inflammatory, and anti-microbial agents. N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
190843-75-5 |
|---|---|
Product Name |
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine |
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-ethyl-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3 |
InChI Key |
LWZBOEIPEHXCIG-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
Canonical SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
synonyms |
1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)










